Octadecylamine
Overview
Description
Synthesis Analysis
The synthesis of ODA-related compounds involves single-step, size-controlled methods where ODA functions as both a reducing and stabilizing agent for silver nanoparticles. This bifunctional role enables the formation of well-dispersed spherical nanoparticles with controlled size and distribution, highlighting the versatility of ODA in nanomaterial synthesis (Neelgund et al., 2015).
Molecular Structure Analysis
ODA's ability to form complex structures is evident in its application in the synthesis of graphene vesicles and other nanomaterials. Its molecular structure, characterized by a long alkyl chain, enables the formation of amphiphilic structures when combined with other molecules, facilitating the creation of vesicle-like architectures constructed by ultrathin graphene sheets (Li et al., 2018).
Chemical Reactions and Properties
ODA participates in various chemical reactions, including the formation of self-assembled monolayers (SAMs) on mica. Its interaction with substrates through hydrogen bonding and electrostatic interactions enables the formation of highly ordered monolayers with specific chemical functionalities. These properties are critical in the development of materials with tailored surface chemistries (Benitez et al., 2003).
Physical Properties Analysis
The physical properties of ODA, such as its ability to form bilayers in interlayer spaces and its interaction with montmorillonite, highlight its utility in modifying material surfaces and structures. These interactions can lead to significant changes in the physical characteristics of materials, including their thermal and mechanical properties (Bujdák & Slosiariková, 1992).
Chemical Properties Analysis
ODA's chemical properties enable its use as a corrosion inhibitor and in the formation of protective films on metal surfaces. Its ability to adsorb on carbon steel and form multilayer adsorption mechanisms highlights its potential in protecting materials from corrosion and degradation (Liu et al., 2020).
Scientific Research Applications
Corrosion Inhibition in Nuclear Reactors : ODA is increasingly used in nuclear pressurized water reactors to protect carbon steel components against corrosion. Molecular dynamics simulations have shown that ODA forms an inhibitor film that effectively impedes the diffusion of corrosion species, thus mitigating corrosion (Li et al., 2022).
Adsorption on Carbon Steel : The adsorption of ODA on carbon steel surfaces in anaerobic alkaline solutions has been studied. It's found that ODA forms a multi-layer film on carbon steel, with the film thickness and adsorption mechanism varying depending on ODA concentration (Liu et al., 2020).
Modifying Expansive Soil Properties : ODA has been used to modify the properties of expansive soils, acting as a water repellent. Research shows that adding ODA to expansive soil decreases its liquid limit and increases its plastic limit, altering its plasticity index (Wang et al., 2021).
Inhibitor Film Analysis on Carbon Steel : Studies have shown that ODA forms a thin hydrophobic film on carbon steel surfaces, which provides corrosion protection. Electrochemical impedance spectroscopy has been used to analyze the physical parameters of this ODA film (Baux et al., 2018).
Drug Delivery Systems : ODA has been used to create chondroitin sulfate-based micellar nanogels for drug delivery. These nanogels, especially those loaded with curcumin, showed potential for cancer treatment, demonstrating effective cellular uptake and cytotoxicity against breast cancer cells (Setayesh et al., 2020).
Toxicity Studies : ODA's chronic toxicity has been assessed, which is important for its application in areas like food processing and packaging. Studies involving rat and dog feeding experiments have helped establish safe concentration levels for ODA (Deichmann et al., 1958; MacDonald et al., 1962).
Internal Sizing Agent in Papermaking : ODA can be used as an internal sizing agent in papermaking, providing superior sizing performance in certain applications. It's effective at different concentrations for unbleached and bleached kraft pulp (Jing et al., 1998).
Enhancing Heat/Mass Transfer in Thermal Power Engineering : ODA, as a surfactant, can significantly enhance heat and mass transfer in vapor-liquid systems, which is beneficial for improving efficiency in thermal power engineering (Saltanov, 1989).
Safety And Hazards
Octadecylamine may cause skin irritation and serious eye damage . It may also cause damage to organs (Liver, Gastrointestinal tract, Immune system) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Future Directions
Octadecylamine has potential future applications in various fields. For instance, it has been used to improve the dispersion of carbon nanotubes in ethylene vinyl acetate, suggesting its potential use in the production of high-performance polymer composites . Another study proposed an environmentally friendly method for the mass-production of organophilic cellulose nanocrystals using Octadecylamine .
properties
IUPAC Name |
octadecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYJJPSVUYRZGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N | |
Record name | OCTADECYLAMINE | |
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Record name | OCTADECYLAMINE | |
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Related CAS |
1838-08-0 (hydrochloride) | |
Record name | Octadecylamine | |
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DSSTOX Substance ID |
DTXSID1025801 | |
Record name | 1-Octadecanamine | |
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Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Octadecylamine appears as a white solid. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] White crystalline solid; [MSDSonline] Colorless solid with on odor of amines; [ECHA], Solid, WHITE FLAKES WITH CHARACTERISTIC ODOUR. | |
Record name | OCTADECYLAMINE | |
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Record name | OCTADECYLAMINE | |
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Boiling Point |
660 °F at 760 mmHg (NTP, 1992), 346.8 °C @ 760 mm Hg, 346.8 °C | |
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Flash Point |
300 °F (NTP, 1992), 148 °C c.c. | |
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Record name | OCTADECYLAMINE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol, ether, benzene; very sol in chloroform; miscible in acetone, Solubility in water: very poor | |
Record name | OCTADECYLAMINE | |
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Density |
0.8618 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8618 @ 20 °C/4 °C, 0.86 g/cm³ | |
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Vapor Density |
9.29 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.0000438 [mmHg] | |
Record name | Octadecylamine | |
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Product Name |
Octadecylamine | |
CAS RN |
124-30-1, 61788-45-2 | |
Record name | OCTADECYLAMINE | |
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Melting Point |
120 to 126 °F (NTP, 1992), 52.9 °C, 49 - 52 °C | |
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Record name | OCTADECYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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